Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate
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Overview
Description
Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate is a chemical compound with the molecular formula C8H6N2O2Li It is a lithium salt of 2-(4-cyanopyridin-2-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate typically involves the reaction of 2-(4-cyanopyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
- Lithium 2-(4-cyanopyridin-2-yl)acetate
Uniqueness
Lithium(1+) ion 2-(4-cyanopyridin-2-yl)acetate is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of a lithium ion and a 2-(4-cyanopyridin-2-yl)acetate moiety provides distinct chemical and biological characteristics that are valuable in various applications.
Properties
IUPAC Name |
lithium;2-(4-cyanopyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Li/c9-5-6-1-2-10-7(3-6)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXUEGQLIFYTPN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1C#N)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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